REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][C:5]1[CH:33]=[CH:32][CH:31]=[CH:30][C:6]=1[O:7][CH2:8][CH:9]([OH:29])[CH2:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([NH:20][C:21]2[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:22]=2[CH3:28])=[O:19])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH3:3][O:4][C:5]1[CH:33]=[CH:32][CH:31]=[CH:30][C:6]=1[O:7][CH2:8][CH:9]([OH:29])[CH2:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([NH:20][C:21]2[C:22]([CH3:28])=[CH:23][CH:24]=[CH:25][C:26]=2[CH3:27])=[O:19])[CH2:13][CH2:12]1 |f:0.1.2,3.4.5|
|
Name
|
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is completely dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][C:5]1[CH:33]=[CH:32][CH:31]=[CH:30][C:6]=1[O:7][CH2:8][CH:9]([OH:29])[CH2:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([NH:20][C:21]2[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:22]=2[CH3:28])=[O:19])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[CH3:3][O:4][C:5]1[CH:33]=[CH:32][CH:31]=[CH:30][C:6]=1[O:7][CH2:8][CH:9]([OH:29])[CH2:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([NH:20][C:21]2[C:22]([CH3:28])=[CH:23][CH:24]=[CH:25][C:26]=2[CH3:27])=[O:19])[CH2:13][CH2:12]1 |f:0.1.2,3.4.5|
|
Name
|
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is completely dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC(CN2CCN(CC2)CC(=O)NC2=C(C=CC=C2C)C)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |